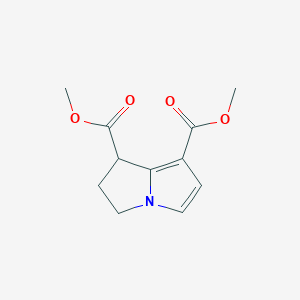
Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate
概要
説明
Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate is a nitrogen-containing heterocyclic compound. Compounds with this type of structure are known for their diverse biological activities and are often used in medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,2-dihydro-3H-pyrrolo[1,2-a]-pyrrole-1,7-dicarboxylate typically involves a multi-step process. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolo[1,2-a]pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its production.
化学反応の分析
Types of Reactions
Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
科学的研究の応用
Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The exact mechanism of action of dimethyl 1,2-dihydro-3H-pyrrolo[1,2-a]-pyrrole-1,7-dicarboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. This interaction can lead to changes in cellular function and ultimately result in the observed biological effects .
類似化合物との比較
Similar Compounds
1,2-Dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid: This compound shares a similar core structure but has different functional groups.
5,6,7,8-Tetrahydropyrrolo[1,2-a]pyridine-8-carboxylic acid: This compound has a similar core structure but includes additional ring systems.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has a similar core structure but is part of a different chemical family
Uniqueness
Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate is unique due to its specific functional groups and the potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
特性
IUPAC Name |
dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-3-5-12-6-4-8(9(7)12)11(14)16-2/h3,5,8H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUBZBUCNXSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














